molecular formula C9H11NO2 B1583357 n-Ethyl-2-hydroxybenzamide CAS No. 4611-42-1

n-Ethyl-2-hydroxybenzamide

Cat. No.: B1583357
CAS No.: 4611-42-1
M. Wt: 165.19 g/mol
InChI Key: UHDKXFCUGVGVDP-UHFFFAOYSA-N
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Description

N-Ethyl-2-hydroxybenzamide is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding Studies

Research by Majewska et al. (2009) investigated the hydrogen bonding in 2-hydroxy-N,N-diethylbenzamide. They conducted a comparative study of intramolecular and intermolecular hydrogen bonding, revealing insights into how the compound interacts with different solvents. Their findings are significant for understanding the physical and chemical properties of n-Ethyl-2-hydroxybenzamide in various environments (Majewska et al., 2009).

Synthesis of Novel Compounds

Ienascu et al. (2009) synthesized new derivatives of 2-hydroxybenzamide, aiming to create biologically active compounds. Their research contributes to the broader application of this compound in the development of new chemical entities with potential biological activities (Ienascu et al., 2009).

Antimicrobial Activity

Mahesh et al. (2015) synthesized 2-amino-N-hydroxybenzamide derivatives and evaluated their antimicrobial properties. This research highlights the potential of this compound derivatives as antibacterial and antifungal agents (Mahesh et al., 2015).

Study of Molecular Structure

Aarset et al. (2013) studied the molecular structures of 2-hydroxybenzamide and its derivatives using electron diffraction. Their work provides valuable insights into the structural aspects of this compound, which is crucial for understanding its chemical behavior (Aarset et al., 2013).

Bioactivity Evaluation

Structure-activity relationship studies, as conducted by Tang et al. (2017), are pivotal in identifying the therapeutic potential of this compound derivatives. These studies contribute to the development of new drugs by understanding how structural variations in this compound influence its biological activity (Tang et al., 2017).

Mechanism of Action

Target of Action

n-Ethyl-2-hydroxybenzamide primarily targets the group 1 metabotropic glutamate receptors . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity .

Mode of Action

This compound acts as a positive allosteric modulator of group 1 metabotropic glutamate receptors . This means that it enhances the receptor’s response to its natural ligand, glutamate, by binding to a site on the receptor that is distinct from the glutamate binding site . This interaction results in an amplification of the receptor’s response to glutamate, leading to increased neuronal excitability .

Biochemical Pathways

The action of this compound on metabotropic glutamate receptors affects several downstream biochemical pathways. These include the phospholipase C pathway, which leads to the production of inositol trisphosphate and diacylglycerol, key second messengers involved in intracellular signaling .

Pharmacokinetics

Its molecular weight of 165189 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action include increased neuronal excitability and changes in intracellular signaling due to its modulation of metabotropic glutamate receptors . This can lead to alterations in synaptic plasticity, which is crucial for learning and memory .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can influence its metabolism and excretion .

Properties

IUPAC Name

N-ethyl-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-10-9(12)7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDKXFCUGVGVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196727
Record name Salicylethylamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4611-42-1
Record name N-Ethyl-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4611-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylethylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylethylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-2-hydroxybenzamide
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Synthesis routes and methods

Procedure details

Dimethylacetamide (50 ml) and carsalam (10.00 g, 0.0613 mol) were placed into a round bottom flask fitted with nitrogen purge, cold water condenser and a magnetic stir bar. Sodium carbonate (6.50 g, 0.0613 mol) and iodoethane (4.38 ml, 0.0548 mol) were added and heating of the reaction mixture was started. Heating at 80° C. continued for 16 hours at which point heating was discontinued and the reaction mixture was allowed to cool to room temperature. The reaction mixture was then filtered through a sintered glass funnel and the filtrate was collected. Water was added to this filtrate until a white solid precipitated. The solid was isolated by filtration and placed in an Erlenmeyer flask with 2N aqueous sodium hydroxide solution (200 ml). This mixture was heated at reflux for approximately 1 hour and then stirred overnight at room temperature. This mixture was acidified with 2N aqueous hydrochloric acid and a yellow oil was noted to separate out. The reaction mixture was extracted two times with 200 ml portions of ethyl acetate. The combined ethyl acetate layers were washed two times with 200 ml portions of deionized water, dried with sodium sulfate and concentrated under vacuum. N-ethylsalicylamide was recovered as a yellow oil which, after drying overnight under vacuum, was isolated in a yield of 7.93 g.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
4.38 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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